1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is an organic compound that features both aromatic and heterocyclic components. The presence of an ethoxy group on the phenyl ring and a furan ring attached to the urea moiety makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea typically involves the reaction of 2-ethoxyaniline with 2-(furan-3-yl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea: Contains a chlorine atom on the phenyl ring.
1-(2-Nitrophenyl)-3-(2-(furan-3-yl)ethyl)urea: Features a nitro group on the phenyl ring.
Uniqueness
1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-20-14-6-4-3-5-13(14)17-15(18)16-9-7-12-8-10-19-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFFVDFAYSFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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